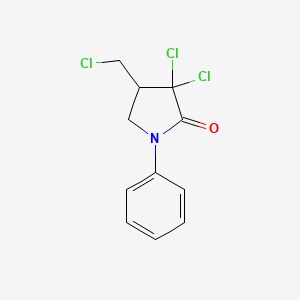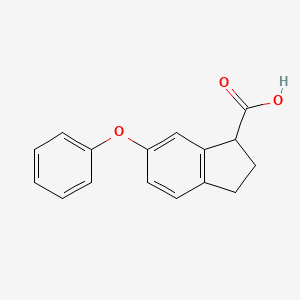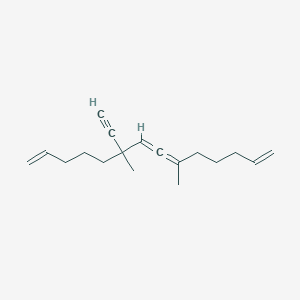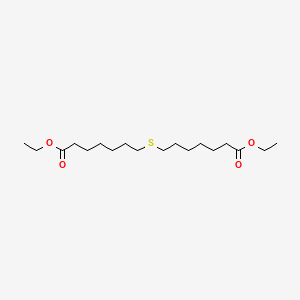
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring
準備方法
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrochloric acid and o-chloroaniline, followed by a condensation reaction with formaldehyde. This process can be carried out in a microchannel reactor, which allows for continuous production and improved efficiency . The reaction conditions, such as temperature, pressure, and catalyst type, play a crucial role in determining the yield and purity of the final product.
化学反応の分析
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrochloric acid, formaldehyde, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
3,3-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
4,4’-Diaminodiphenylmethane: An important additive in the preparation of polyurethane and thermosets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
特性
CAS番号 |
61213-21-6 |
|---|---|
分子式 |
C11H10Cl3NO |
分子量 |
278.6 g/mol |
IUPAC名 |
3,3-dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-6-8-7-15(10(16)11(8,13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
FCNLUFGIFVQAAB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)(Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)

![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)

![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
